REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
the solution is added dropwise to the first solution
|
Type
|
WAIT
|
Details
|
After 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride (200 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with methylene chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluted first with 5% methanol/tetrahydrofuran
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
the solution is added dropwise to the first solution
|
Type
|
WAIT
|
Details
|
After 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride (200 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with methylene chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluted first with 5% methanol/tetrahydrofuran
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1C(=CC=C[CH:8]=1)O.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O>O1CCCC1>[NH2:20][CH:21]1[CH:2]2[CH2:8][CH2:11][N:18]([CH2:19][CH2:1]2)[CH2:22]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
the solution is added dropwise to the first solution
|
Type
|
WAIT
|
Details
|
After 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride (200 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with methylene chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluted first with 5% methanol/tetrahydrofuran
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |